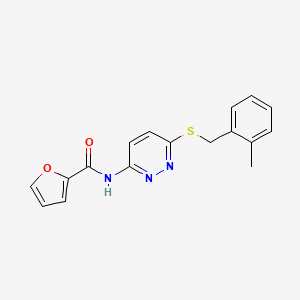

N-(6-((2-methylbenzyl)thio)pyridazin-3-yl)furan-2-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of related compounds involves multi-step reactions, starting with the coupling of amine and carbonyl chloride precursors, followed by treatment with excess P2S5 in anhydrous conditions to achieve thioamide formation. Oxidation and subsequent electrophilic substitution reactions are common steps to introduce various functional groups into the compound (El’chaninov & Aleksandrov, 2017; Aleksandrov & El’chaninov, 2017).

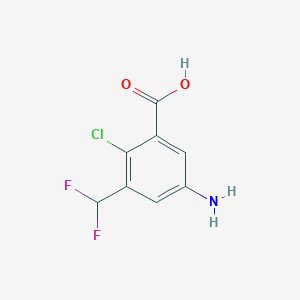

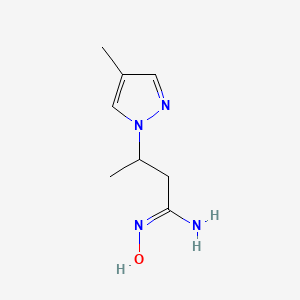

Molecular Structure Analysis

The molecular structure of compounds with similar frameworks, such as N-((5-chloropyridin-2-yl)carbamothioyl)furan-2-carboxamide, has been characterized by techniques like FT-IR, 1H NMR, and single-crystal X-ray diffraction. These studies reveal the detailed geometry, bonding, and electron distribution within the molecule, essential for understanding its reactivity and interaction with other molecules (Yeşilkaynak et al., 2017).

Chemical Reactions and Properties

The chemical reactivity of similar compounds involves various electrophilic and nucleophilic substitution reactions, including nitration, bromination, formylation, and acylation. These reactions expand the chemical versatility and potential applications of the molecule by introducing different functional groups (El’chaninov & Aleksandrov, 2017).

Physical Properties Analysis

The physical properties, such as solubility, melting point, and crystalline structure, are closely related to the compound's molecular structure. Single-crystal X-ray diffraction studies provide insights into the compound's crystalline structure and intermolecular interactions, which are critical for understanding its physical behavior and stability (Yeşilkaynak et al., 2017).

Chemical Properties Analysis

The chemical properties of N-(6-((2-methylbenzyl)thio)pyridazin-3-yl)furan-2-carboxamide derivatives can be explored through reactions like C-H bond activation/borylation, which showcases the molecule's potential in organic synthesis and functionalization processes. Such reactions highlight the compound's reactivity towards various reagents and its utility in synthesizing novel derivatives with desired properties (Hatanaka et al., 2010).

Wissenschaftliche Forschungsanwendungen

Amplification of Antibacterial Agents

The compound N-(6-((2-methylbenzyl)thio)pyridazin-3-yl)furan-2-carboxamide, part of a broader class of chemicals, has been explored for its potential to amplify the effects of antibacterial agents such as phleomycin against Escherichia coli. This exploration into the compound's synergistic properties with established antibiotics could lead to the development of more effective treatments for bacterial infections (Brown & Cowden, 1982).

Antiprotozoal Activity

In the realm of antiprotozoal treatments, derivatives of this compound have been synthesized and evaluated for their efficacy against protozoal infections. These compounds, particularly those incorporating the furan-2-yl moiety, demonstrated potent activity in vitro against T. b. rhodesiense and P. falciparum, showing promise as new antiprotozoal agents with potential applications in treating diseases like sleeping sickness and malaria (Ismail et al., 2004).

Novel Synthetic Pathways and Chemical Reactivity

The compound has also been a focus in chemical research aimed at developing novel synthetic pathways and understanding its reactivity for generating a diverse array of heterocyclic compounds. This includes the synthesis of compounds with potential biological activities through intricate chemical reactions, highlighting the compound's versatility in organic synthesis and the potential for discovering new pharmacologically active molecules (El’chaninov & Aleksandrov, 2017).

Development of Antiviral Agents

Further investigations have identified furan-carboxamide derivatives as potent inhibitors of the influenza A H5N1 virus, demonstrating the compound's framework as a valuable scaffold for the development of novel antiviral agents. The structure-activity relationship studies of these derivatives underscore the compound's potential in contributing to the fight against lethal viral diseases (Yongshi et al., 2017).

Wirkmechanismus

Target of Action

The compound, also known as N-(6-{[(2-methylphenyl)methyl]sulfanyl}pyridazin-3-yl)furan-2-carboxamide, primarily targets Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial protein in cell cycle regulation and is often overexpressed in cancer cells .

Mode of Action

The compound interacts with CDK2, inhibiting its activity . This inhibition disrupts the normal cell cycle progression, particularly the transition from the G1 phase to the S phase . As a result, the proliferation of cancer cells is hindered .

Biochemical Pathways

The compound affects the cell cycle regulation pathway by inhibiting CDK2 . This disruption leads to cell cycle arrest, preventing the cancer cells from dividing and proliferating .

Result of Action

The compound’s action results in significant cytotoxic activities against various cancer cell lines . It has shown superior cytotoxic activities against MCF-7 and HCT-116 with IC50 range (45–97 nM) and (6–99 nM), respectively, and moderate activity against HepG-2 with IC50 range of (48–90 nM) compared to sorafenib (IC50: 144, 176 and 19 nM, respectively) .

Eigenschaften

IUPAC Name |

N-[6-[(2-methylphenyl)methylsulfanyl]pyridazin-3-yl]furan-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15N3O2S/c1-12-5-2-3-6-13(12)11-23-16-9-8-15(19-20-16)18-17(21)14-7-4-10-22-14/h2-10H,11H2,1H3,(H,18,19,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARASTBNFOSPWKL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1CSC2=NN=C(C=C2)NC(=O)C3=CC=CO3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(3-(2-methylindolin-1-yl)-3-oxopropyl)benzo[d]isothiazol-3(2H)-one 1,1-dioxide](/img/structure/B2491986.png)

![(Z)-2-(2,4-dimethoxybenzylidene)-8-(furan-2-ylmethyl)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one](/img/structure/B2491989.png)

![N-[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]-2,6-dimethoxybenzamide](/img/structure/B2491997.png)

![N-(4-ethoxybenzo[d]thiazol-2-yl)-3-(ethylsulfonyl)-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2491999.png)

![N-Cyclohexyl-3-[5-oxo-4-(2-phenylethyl)-[1,2,4]triazolo[4,3-a]quinazolin-1-yl]propanamide](/img/structure/B2492002.png)

![N-(1-benzyl-3-cyano-4,5-dimethyl-1H-pyrrol-2-yl)-4-methoxy-N-[(4-methoxyphenyl)sulfonyl]benzenesulfonamide](/img/structure/B2492003.png)

![(E)-ethyl 2-(3-(2H-chromen-3-yl)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2492004.png)

![(5-Chlorothiophen-2-yl)(4-((4,6-difluorobenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)methanone](/img/structure/B2492008.png)

![4,5-dimethoxy-N,N-dimethyl-2-[[(E)-2-phenylethenyl]sulfonylamino]benzamide](/img/structure/B2492009.png)